4-Aminocyclohexane-1-sulfonamide

Descripción general

Descripción

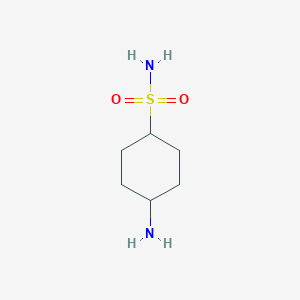

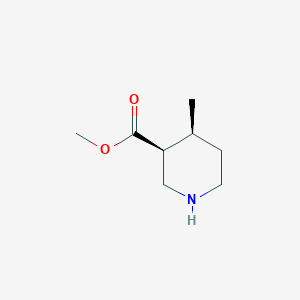

4-Aminocyclohexane-1-sulfonamide is a compound with the molecular formula C6H14N2O2S . It is a type of sulfonamide, a group of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

The synthesis of sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, often involves the reaction of sulfonyl chlorides with ammonia . A recent approach combines aryl boronic acids, amines, and 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) as an SO2 precursor .Molecular Structure Analysis

The molecular structure of 4-Aminocyclohexane-1-sulfonamide consists of a cyclohexane ring with an amine (-NH2) group and a sulfonamide (-SO2NH2) group attached .Chemical Reactions Analysis

Sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, can be synthesized through the electrochemical oxidative coupling of amines and thiols . This transformation is driven by electricity and does not require any sacrificial reagent or additional catalysts .Physical And Chemical Properties Analysis

4-Aminocyclohexane-1-sulfonamide has a molecular weight of 214.71 g/mol . It has three hydrogen bond donors and four hydrogen bond acceptors .Safety And Hazards

Direcciones Futuras

Sulfonamides, including 4-Aminocyclohexane-1-sulfonamide, have a wide range of pharmacological activities and play a role in treating diverse disease states . Future research may focus on developing more sustainable synthetic methods and addressing the challenge of preparing sulfonamides from readily available and inexpensive commodity chemicals .

Propiedades

IUPAC Name |

4-aminocyclohexane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h5-6H,1-4,7H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTUBFVBMUAHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminocyclohexane-1-sulfonamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Amino-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B8051366.png)

![2-[(1,3-Benzothiazol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B8051430.png)